molecular formula C19H20N2O3S B11695935 2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11695935
M. Wt: 356.4 g/mol
InChI Key: GNMCNNSSCVYGMR-UHFFFAOYSA-N
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Description

2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-propoxyphenol and 2-mercaptoethylamine.

    Formation of Intermediate: 4-Propoxyphenol is reacted with ethylene oxide to form 2-(4-propoxyphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(4-propoxyphenoxy)ethyl chloride.

    Coupling Reaction: The intermediate 2-(4-propoxyphenoxy)ethyl chloride is reacted with 2-mercaptoethylamine to form 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}ethanamine.

    Cyclization: The final step involves the cyclization of 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}ethanamine with anthranilic acid under acidic conditions to yield 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride and potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its mechanism of action and interaction with biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
  • 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
  • 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one

Uniqueness

2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to the presence of the propoxy group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[2-(4-propoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H20N2O3S/c1-2-11-23-14-7-9-15(10-8-14)24-12-13-25-19-20-17-6-4-3-5-16(17)18(22)21-19/h3-10H,2,11-13H2,1H3,(H,20,21,22)

InChI Key

GNMCNNSSCVYGMR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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